molecular formula C45H85NO6SSi3 B561874 (3S,7S,8S,12Z,15S,16E)-3,7,15-Tris[[tert-butyl(dimethyl)silyl]oxy]-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid CAS No. 193146-63-3

(3S,7S,8S,12Z,15S,16E)-3,7,15-Tris[[tert-butyl(dimethyl)silyl]oxy]-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid

Cat. No. B561874
CAS RN: 193146-63-3
M. Wt: 852.491
InChI Key: GWEYNQSYTRXNRT-PKRZIIFVSA-N
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Description

The compound “(3S,7S,8S,12Z,15S,16E)-3,7,15-Tris[[tert-butyl(dimethyl)silyl]oxy]-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid” is a group of stereoisomers with the chemical formula C₄₅H₈₅NO₆SSi₃ . It is also known by its CAS number 193146-49-5 .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups. It contains three tert-butyl(dimethyl)silyl ether groups, a thiazole ring, and a dienoic acid group . The InChI string representation of the molecule is InChI=1S/C45H87NO5SSi3/c1-32(26-27-38(50-54(19,20)43(9,10)11)34(3)30-37-31-52-36(5)46-37)24-23-25-33(2)40(47)35(4)41(48)45(15,16)39(51-55(21,22)44(12,13)14)28-29-49-53(17,18)42(6,7)8/h26,30-31,33,35,38-40,47H,23-25,27-29H2,1-22H3/b32-26-,34-30+/t33-,35?,38-,39-,40-/m0/s1 .

Scientific Research Applications

Silicon-Tethered 1,3-Dipolar Cycloaddition Reactions

Silicon-tethered 1,3-dipolar cycloaddition reactions are significant for synthesizing complex cyclic structures. For instance, Maas and Gettwert (2000) discussed the thermal intramolecular 1,3-dipolar cycloaddition reaction of methyl α-[di-tert-butyl(propargyloxy)silyl]-α-diazoacetate to form bicyclic pyrazole structures. This methodology highlights the utility of silyl ether groups in facilitating cyclization reactions, which could be relevant to the synthesis or functionalization of compounds like the one (Maas & Gettwert, 2000).

Synthesis of Novel Thiadiazolotriazin-4-ones

The synthesis and exploration of novel thiadiazolotriazin-4-ones for mosquito-larvicidal and antibacterial properties by Castelino et al. (2014) showcase the potential biological applications of complex organic molecules featuring tert-butyl and silyl groups. This study emphasizes the broader impact of chemical synthesis in developing new compounds with significant biological activities (Castelino et al., 2014).

New Synthesis Pathways to Polyketides

Research on the synthesis of building blocks for polyketides, as discussed by Shklyaruck (2015), provides insights into creating complex organic molecules. The study outlines an efficient procedure for transforming specific starting materials into building blocks for the synthesis of natural compounds with antitumor activity. This demonstrates the relevance of complex silyl ether-containing compounds in synthesizing biologically active molecules (Shklyaruck, 2015).

properties

IUPAC Name

(3S,7S,8S,12Z,15S,16E)-3,7,15-tris[[tert-butyl(dimethyl)silyl]oxy]-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H85NO6SSi3/c1-31(26-27-37(50-54(17,18)42(6,7)8)33(3)28-36-30-53-35(5)46-36)24-23-25-32(2)40(52-56(21,22)44(12,13)14)34(4)41(49)45(15,16)38(29-39(47)48)51-55(19,20)43(9,10)11/h26,28,30,32,34,37-38,40H,23-25,27,29H2,1-22H3,(H,47,48)/b31-26-,33-28+/t32-,34?,37-,38-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEYNQSYTRXNRT-PKRZIIFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C=C(C)C(CC=C(C)CCCC(C)C(C(C)C(=O)C(C)(C)C(CC(=O)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CS1)/C=C(\C)/[C@H](C/C=C(/C)\CCC[C@H](C)[C@@H](C(C)C(=O)C(C)(C)[C@H](CC(=O)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H85NO6SSi3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858522
Record name (3S,7S,8S,12Z,15S,16E)-3,7,15-Tris{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

852.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

193146-63-3
Record name (3S,7S,8S,12Z,15S,16E)-3,7,15-Tris{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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